N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound that features a thiazole ring and a benzothiazole ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications.
Preparation Methods
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate . The reaction is carried out in dichloromethane and stirred for 10 hours .
Chemical Reactions Analysis
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzothiazole rings, respectively.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole and benzothiazole rings can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can be compared with other thiazole and benzothiazole derivatives:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C19H14BrN3O2S2 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C19H14BrN3O2S2/c20-13-7-5-12(6-8-13)14-11-26-18(21-14)22-17(24)9-10-23-15-3-1-2-4-16(15)27-19(23)25/h1-8,11H,9-10H2,(H,21,22,24) |
InChI Key |
FJFRPEPMLOVVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.